molecular formula C19H18N2O3S2 B2990160 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 919843-26-8

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2990160
CAS RN: 919843-26-8
M. Wt: 386.48
InChI Key: PTFJPPIYDMDLMJ-UHFFFAOYSA-N
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Description

The compound “3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a phenylthiazol group, and an isopropylsulfonyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzamide group could potentially undergo hydrolysis, and the isopropylsulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the structure of the compound .

Scientific Research Applications

Anti-Inflammatory Applications

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: has been evaluated for its anti-inflammatory properties. In a study, derivatives of this compound demonstrated significant anti-inflammatory activity, with one derivative showing a potent profile with an IC50 value of 1.27 µg/mL . This suggests that the compound and its derivatives could be further developed as anti-inflammatory agents, potentially leading to new treatments for conditions like arthritis or inflammatory bowel disease.

Antimicrobial Activity

The same set of derivatives has also been tested for antimicrobial efficacy. Some derivatives exhibited potent antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . Additionally, certain derivatives were found to be active antifungal agents against species like R. oryzae, with MIC values of 3.125 µg/mL . This indicates the compound’s potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Therapeutic Potential in Heterocyclic Chemistry

Heterocyclic compounds like 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide are of great interest in medicinal chemistry due to their therapeutic potential. They are often explored for their pharmacological activities, which can include antimalarial, anticancer, and antiviral effects, among others . The structural diversity and versatility of these compounds make them valuable scaffolds for drug discovery and design.

Tautomerism Studies

Tautomerism is a concept in organic chemistry where compounds can exist in two (or more) interconvertible structures that differ in the position of a proton and a double bond. Studies involving 3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can provide insights into the tautomerism of thiazole derivatives, which is important for understanding their chemical behavior and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is typically determined through biological testing .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

Future research on this compound could involve further synthesis and characterization, testing for biological activity, and potential development as a pharmaceutical or other useful product .

properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13(2)26(23,24)16-10-6-9-15(11-16)18(22)21-19-20-17(12-25-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFJPPIYDMDLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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